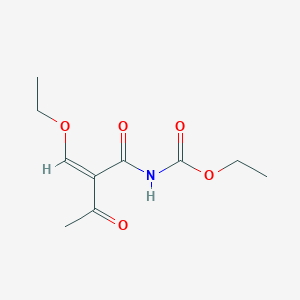

ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate

Description

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a carbamate derivative characterized by an acryloyl backbone substituted with acetyl and ethoxy groups. Its synthesis involves reacting acetylacetone with ethyl N-[(tosyl)(phenyl)methyl]carbamate in the presence of KOH in ethanol, yielding a white crystalline solid with a melting point of 421–422 K .

Properties

IUPAC Name |

ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTFGTTVUWRYSJ-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate typically involves the reaction of ethyl carbamate with an appropriate acylating agent. One common method includes the use of ethyl chloroformate and an acetylated ethoxyacrylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

Industry: It may be used in the production of polymers, coatings, or other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites or alter the conformation of proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbamate derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:

Ethyl (3-hydroxyphenyl) carbamate

- Structural Features: A phenolic hydroxyl group replaces the acetyl and ethoxy substituents.

- Properties : Exhibits the highest retention time in gas chromatography among compounds in P. guineense, indicating strong polarity .

Vinyl Carbamate

- Structural Features : A vinyl group replaces the ethoxy moiety.

- Biological Activity: 10–50 times more carcinogenic than ethyl carbamate in rodent models, inducing liver, lung, and skin tumors. It is mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes .

- Metabolism : Activated via cytochrome P-450 pathways to form DNA adducts .

Ethyl N-hydroxycarbamate

- Structural Features : An N-hydroxy group enhances electrophilicity.

- Biological Activity: Weak direct mutagenicity (2–3 revertants/µmol in S. typhimurium). Its carcinogenicity is inhibited by SKF-525A, a mixed-function oxidase inhibitor .

Physicochemical and Analytical Properties

- Ethyl Carbamate : A regulated contaminant in alcoholic beverages (e.g., Chinese白酒 contains 46–214 µg/L ). Its detection employs dichloromethane extraction and GC-ECD .

Carcinogenic and Mutagenic Potentials

- Vinyl Carbamate: Highest carcinogenicity due to metabolic activation to reactive epoxides or aldehydes .

- Ethyl Carbamate: Moderate carcinogen (MOE = 6,289 in Chinese白酒, indicating risk ). MOE < 10,000 warrants regulatory action .

- This compound: No direct toxicity data, but bulky substituents (acetyl, ethoxy) may hinder metabolic activation, reducing carcinogenicity compared to simpler carbamates.

Biological Activity

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxyacryloyl moiety that enhances its reactivity and biological interactions. The general formula can be represented as:

This compound features three carbonyl groups, contributing to its potential reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Various derivatives of similar compounds have shown promising results against multiple cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver cancer)

- PC12 (neuroblastoma)

- K562 (chronic myeloid leukemia)

The compound has been observed to exhibit cytotoxic effects comparable to established anticancer agents. For instance, derivatives with similar structures showed IC50 values ranging from 0.06 µM to 2.5 µM against these cell lines, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 0.06 |

| Compound B | PC12 | 0.1 |

| Compound C | K562 | 2.5 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 4 |

| E. coli | 8 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell proliferation.

Case Studies

-

Study on HepG2 Cells :

- Researchers treated HepG2 cells with varying concentrations of this compound.

- Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound induces cell death in cancerous cells.

-

Antimicrobial Efficacy :

- A series of experiments were conducted on bacterial cultures to assess the antimicrobial properties.

- The compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.